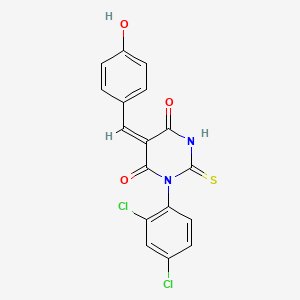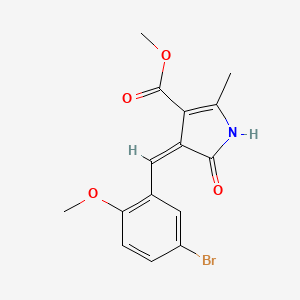![molecular formula C17H14N4O5 B5912619 ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ethyl 2-cyano-3-(3-nitro-5-phenoxyphenyl)-N-(phenyl)acrylamide and has a molecular formula of C24H18N4O5. In
Mechanism of Action
The mechanism of action of ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and induce DNA damage in cancer cells. Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes and the downregulation of anti-apoptotic proteins. Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate in lab experiments is its potential as an anti-cancer agent. It has shown promising results in various studies and has the potential to be developed into a new cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate. One direction is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another direction is the study of its potential as a photosensitizer in photodynamic therapy for cancer treatment. Further studies are also needed to fully understand its mechanism of action and potential applications in other fields of scientific research.
Synthesis Methods
Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate can be synthesized through a simple reaction between ethyl cyanoacetate and 3-nitro-5-phenoxybenzaldehyde in the presence of ammonium acetate. The reaction occurs through a condensation reaction between the carbonyl group of ethyl cyanoacetate and the aldehyde group of 3-nitro-5-phenoxybenzaldehyde. The resulting compound is then purified through recrystallization to obtain pure ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate.
Scientific Research Applications
Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-[(3-nitro-5-phenoxyphenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-2-25-17(22)16(11-18)20-19-12-8-13(21(23)24)10-15(9-12)26-14-6-4-3-5-7-14/h3-10,19H,2H2,1H3/b20-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJINUOCIUPUKBR-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(Ethyl cyano[2-(3-nitro-5-phenoxyphenyl)hydrazin-1-ylidene]formate) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912542.png)



![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)
![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)


![N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
![phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)
![phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912632.png)
![2-oxo-2-phenylethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5912640.png)
